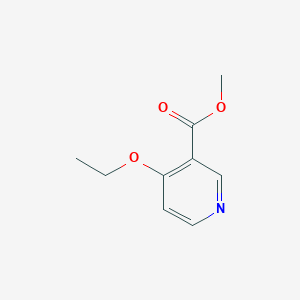![molecular formula C11H10N2O2 B13137795 4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
4-Methoxy-[2,2'-bipyridine]1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-[2,2’-bipyridine]1-oxide is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methoxy group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[2,2’-bipyridine]1-oxide typically involves the reaction of 4-methoxy-2,2’-bipyridine with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of the bipyridine compound. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-[2,2’-bipyridine]1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-[2,2’-bipyridine]1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to 4-methoxy-2,2’-bipyridine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state bipyridine derivatives.
Reduction: 4-methoxy-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-[2,2’-bipyridine]1-oxide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form metal complexes, which are studied for their catalytic properties.
Catalysis: The compound is employed in catalytic reactions, such as the oxidation of alcohols under aerobic conditions.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methoxy-[2,2’-bipyridine]1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by providing an active site for the reactants to interact. The methoxy group enhances the electron-donating properties of the bipyridine ligand, improving its binding affinity to metal ions and increasing the catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with two methoxy groups.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups instead of methoxy groups.
4,4’-Dinitro-2,2’-bipyridine: Contains nitro groups, making it more electron-withdrawing.
Uniqueness
4-Methoxy-[2,2’-bipyridine]1-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity. The presence of the methoxy group enhances its electron-donating ability, making it a valuable ligand in coordination chemistry and catalysis .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-methoxy-1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-5-7-13(14)11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
InChI Key |
RXPZDZCWNPJLKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


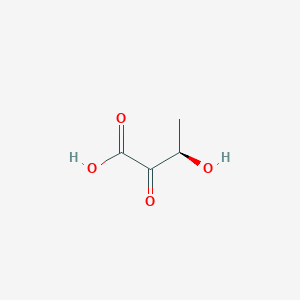
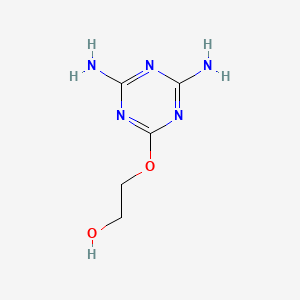
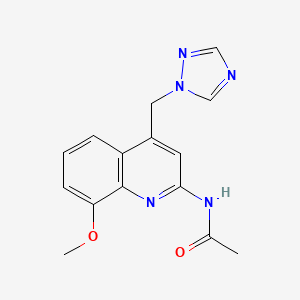
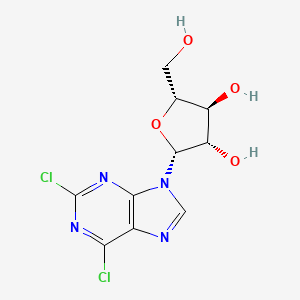
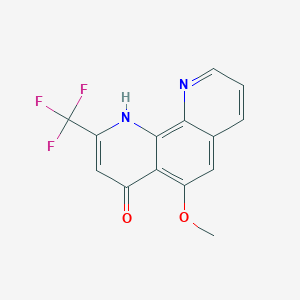
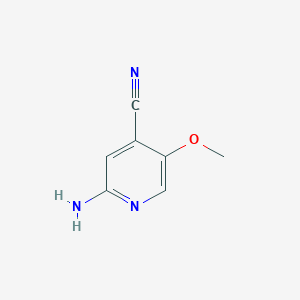
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
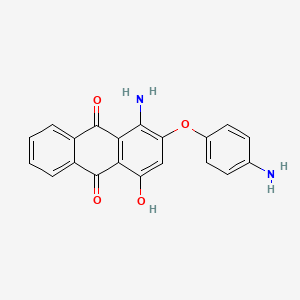

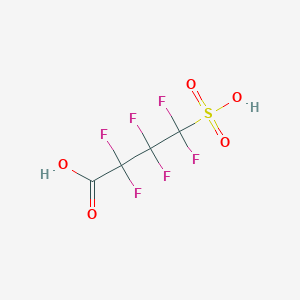
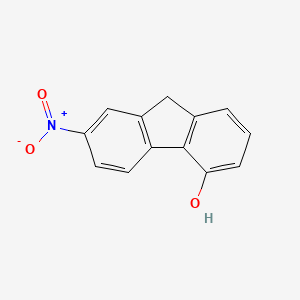
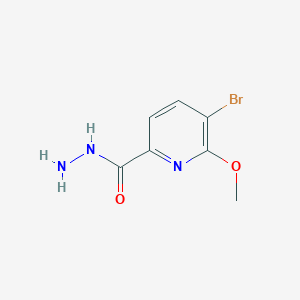
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
